molecular formula C6H3F4NO2S B2639814 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride CAS No. 2241138-79-2

4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride

Cat. No.: B2639814
CAS No.: 2241138-79-2
M. Wt: 229.15
InChI Key: GNADZOZBEUSXGR-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (CAS 2241138-79-2) is a high-purity chemical intermediate of significant interest in advanced discovery research. Its structure incorporates two highly valuable motifs: the trifluoromethylpyridine (TFMP) group and the sulfonyl fluoride moiety. The TFMP group is a established key structural component in active agrochemical and pharmaceutical ingredients, with over 20 TFMP-containing agrochemicals having acquired ISO common names . The biological activity of TFMP derivatives is attributed to the synergistic combination of the strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group and the characteristics of the pyridine ring, which can influence a compound's metabolism, biomolecular affinity, and systemic translocation . Concurrently, the sulfonyl fluoride group is a privileged electrophile in modern covalent inhibitor development and chemical biology, enabling selective reaction with nucleophilic amino acid residues in protein targets. This compound serves as a versatile building block for the synthesis of sulfonamides and other derivatives for screening against biological targets. As a specialist intermediate, it is primarily used in the construction of more complex molecules for crop protection and pharmaceutical discovery programs. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-11-5(3-4)14(10,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNADZOZBEUSXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the development of pharmaceutical agents due to its ability to modify biological targets through covalent bonding. Sulfonyl fluorides, including 4-(trifluoromethyl)pyridine-2-sulfonyl fluoride, serve as electrophilic reagents that can selectively react with nucleophiles such as amino acids in proteins, leading to potential therapeutic applications .

Case Study: Protein Modifiers

  • Research has demonstrated that sulfonyl fluorides can act as covalent protein modifiers, which are crucial for studying protein function and developing inhibitors for various enzymes .

Agrochemical Development

In agrochemistry, derivatives of trifluoromethylpyridine have shown promise as herbicides and insecticides. The unique properties conferred by the trifluoromethyl group enhance the efficacy of these compounds in pest control.

Key Applications:

  • Pesticides : Compounds like sulfoxaflor, derived from this compound, have been developed to target sap-feeding pests effectively .
  • Herbicides : The compound has been incorporated into herbicides that inhibit specific biochemical pathways in weeds, demonstrating improved selectivity and lower toxicity to crops compared to traditional chemicals .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to other related compounds:

Compound NameApplication AreaKey FeaturesNotable Products
This compoundMedicinal & AgrochemicalElectrophilic reactivity; enhances bioavailabilitySulfoxaflor (insecticide)
2,3-Dichloro-5-(trifluoromethyl)pyridineHerbicidesHigh demand for crop protectionFluazinam (fungicide)
6-(Trifluoromethyl)pyridineInsecticidesSuperior pest control propertiesPyridalyl (insecticide)

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide bonds. The trifluoromethyl group imparts electron-withdrawing properties, enhancing the compound’s reactivity and stability. This compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions .

Comparison with Similar Compounds

Positional Isomers: 5-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride

A key structural analog is 5-(trifluoromethyl)pyridine-2-sulfonyl fluoride , where the -CF₃ group is at the 5-position instead of the 4-position. Key differences include:

Property 4-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride 5-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride
Molecular Formula C₆H₃F₄NO₂S C₆H₃F₄NO₂S
Molecular Weight (g/mol) 229.15 (calculated) 229.99 (HRMS)
Purity Not explicitly reported 95%
Synthesis Yield Not reported 27%
HPLC Retention Time (min) Not reported 1.37 (SMD-TFA05 conditions)
Key Applications Potential precursor for pharmaceuticals SuFEx chemistry, enzyme inhibition

The positional isomerism influences electronic and steric properties, affecting reactivity and biological activity. For example, the 5-isomer’s synthesis via NaOCl-mediated oxidation of 5-(trifluoromethyl)pyridine-2-thiol highlights the role of regioselectivity in sulfonyl fluoride preparation .

Sulfonyl Derivatives: Chlorides vs. Fluorides

Sulfonyl chlorides (e.g., pyridine-2-sulfonyl chlorides) are classical intermediates in sulfonamide synthesis. However, sulfonyl fluorides like this compound offer advantages:

  • Stability : Sulfonyl fluorides are less prone to hydrolysis compared to chlorides, enabling storage and handling in aqueous environments .
  • Click Chemistry Utility: Fluorides participate in SuFEx reactions, forming stable linkages with amines or phenols, which is less feasible with chlorides .

describes NaClO₂-mediated synthesis of pyridine-2-sulfonyl chlorides, suggesting that analogous methods could apply to fluorides with modified reagents (e.g., KHF₂ for fluorination) .

Pyridine-Based Trifluoromethyl Compounds in Pharmaceuticals

Pyridine derivatives bearing trifluoromethyl groups are prominent in drug discovery. For instance:

  • UDO and UDD: These CYP51 inhibitors feature trifluoromethylpyridine moieties and exhibit anti-Trypanosoma cruzi activity comparable to posaconazole .
  • Complex Spirocyclic Derivatives : Patent applications (e.g., EP 4 374 877 A2) highlight trifluoromethylpyridine units in spirocyclic carboxamides targeting enzymatic pathways .

Physicochemical and Analytical Data

A comparative analysis of key parameters:

Compound HRMS (M+H)+ Rf Value (Chromatography) Synthesis Conditions
This compound Not reported Not reported Likely analogous to
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride 229.9894 0.54 (EA:Pet. Ether 2:8) NaOCl, H₂SO₄, KHF₂
Pyridine-2-sulfonyl chloride derivatives Not applicable Not reported NaClO₂, H₂O, rt

The 5-isomer’s lower synthesis yield (27%) compared to typical sulfonyl chlorides (e.g., 4-methylpyridine-2-sulfonyl chloride) underscores the challenges in fluorination efficiency .

Biological Activity

4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The incorporation of trifluoromethyl and sulfonyl groups in its structure is believed to enhance its pharmacological properties, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C7_7H4_4F3_3N1_1O2_2S
  • CAS Number : 2241138-79-2
  • Molecular Weight : 227.17 g/mol

The compound features a pyridine ring substituted with a trifluoromethyl group and a sulfonyl fluoride group, which contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and molecular stability, while the sulfonyl fluoride can participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition or modulation of signaling pathways .

Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate effective antibacterial activity against various strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli4.88 µg/mL
B. mycoides5.00 µg/mL
C. albicans6.00 µg/mL

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and HepG2 (liver). Notable results include:

Cell Line IC50 (µM) Reference Drug IC50 (Doxorubicin)
A54922.452.1
HCT11617.852.1
HepG212.452.1

These results indicate that the compound exhibits superior activity compared to the standard chemotherapeutic agent Doxorubicin, particularly against HCT116 and HepG2 cell lines .

Case Studies

  • Study on Antibacterial Properties : A series of urea derivatives containing the sulfonyl group were synthesized and tested for antibacterial activity. The results indicated that compounds with similar structural features to this compound showed promising results against Gram-negative bacteria such as E. coli, suggesting potential for further development as antibiotics .
  • Cancer Cell Line Evaluation : In a comparative study, various derivatives were tested against multiple cancer cell lines, revealing that modifications in the trifluoromethyl and sulfonyl groups significantly impacted the cytotoxicity profiles of these compounds, with some derivatives outperforming established cancer treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(trifluoromethyl)pyridine-2-sulfonyl fluoride?

  • Methodological Answer : The compound can be synthesized via sulfonyl fluoride activation using reagents like aryl iminosulfur oxydifluorides (AISF) in the presence of a base (e.g., DBU) and a solvent such as THF. Reaction optimization should focus on temperature control (room temperature) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to AISF) to achieve yields >75%. Purification via column chromatography (silica gel, EtOAc/heptane) is recommended .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm the trifluoromethyl group (δ60\delta \approx -60 to -70 ppm) and 1H^{1}\text{H} NMR to verify pyridine ring protons (δ7.58.5\delta \approx 7.5-8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z for C7H4F4NO2S\text{C}_7\text{H}_4\text{F}_4\text{NO}_2\text{S}: ~266.0).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis is ideal .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation.
  • Ventilation : Conduct reactions in a fume hood due to potential toxic gas release (e.g., SO2_2) during hydrolysis.
  • First Aid : Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of the sulfonyl fluoride moiety in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl fluoride, accelerating nucleophilic attacks (e.g., by amines or alcohols). Comparative studies with non-fluorinated analogs (e.g., methyl or hydrogen substituents) show 2–3x faster reaction kinetics in forming sulfonamides or sulfonate esters. Computational DFT studies can model charge distribution to rationalize this effect .

Q. What strategies resolve discrepancies in reaction yields when using this compound in multi-step syntheses?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS or 19F^{19}\text{F} NMR to detect hydrolyzed sulfonic acid derivatives (common side products).
  • Moisture Control : Employ anhydrous solvents (e.g., THF over DCM) and molecular sieves to minimize hydrolysis.
  • Temperature Optimization : Lower reaction temperatures (0–5°C) reduce side reactions in moisture-sensitive steps .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model the Fukui electrophilicity index to identify reactive sites on the pyridine ring.
  • Docking Studies : Simulate interactions with catalytic systems (e.g., palladium complexes) to predict coupling sites (C-2 vs. C-4 positions).
  • Experimental Validation : Compare computational predictions with Suzuki-Miyaura coupling results using aryl boronic acids .

Key Research Considerations

  • Contradictions in Data : Discrepancies in hydrolysis rates between studies may arise from solvent polarity or trace moisture. Replicate experiments under strictly anhydrous conditions to validate results .
  • Advanced Applications : Explore the compound’s utility in synthesizing fluorinated polymers or covalent inhibitors targeting cysteine proteases, leveraging its hydrolytic stability compared to sulfonyl chlorides .

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